7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is a unique chemical compound characterized by its spirocyclic structure that includes both oxygen and nitrogen heteroatoms. This compound has garnered attention due to its potential biological activities and applications in various fields of research and industry. The compound's systematic name reflects its complex structure, which is significant for its reactivity and interactions.
The synthesis of 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves multi-step organic synthesis techniques. One common approach includes:
The synthetic routes often require controlled conditions to ensure the correct formation of the desired compound. The choice of reagents and reaction conditions can significantly influence the efficiency and outcome of the synthesis.
The molecular structure of 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
| InChI | InChI=1S/C10H18N2O/c1-7-8(2)5-10(4-7)6-13-9(11)12-10/h7-8H,3-6H2,1-2H3,(H2,11,12) |
| InChI Key | OTNPWPNVPZZBPO-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC2(C1)COC(=N2)N)C |
This structure highlights the unique spirocyclic arrangement which contributes to its distinct chemical properties .
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine can undergo several types of chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature, solvent choice, and concentration of reactants. For example:
These reactions are crucial for modifying the compound's properties for various applications .
The mechanism of action for 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific biological targets such as enzymes and receptors. The spirocyclic structure enhances its binding affinity, allowing it to modulate enzymatic activity effectively. This interaction can lead to significant biological effects, including potential antitumor activities through inhibition of cancer cell growth.
The chemical properties include:
These properties make it suitable for diverse applications in scientific research and industry .
7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several notable applications:
The spiro[4.5]decane framework in 7,9-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (C₁₀H₁₈N₂O) establishes a three-dimensional architecture that fundamentally dictates its electronic behavior and molecular interactions. This core consists of two fused rings—a cyclohexane and a tetrahydropyran—connected through a quaternary spiro carbon atom (C9 in IUPAC numbering). Computational analyses reveal that the spiro junction induces significant angle strain at the shared carbon, with C-C-C bond angles deviating from ideal tetrahedral geometry (109.5°) to approximately 116°–118° to accommodate ring fusion . This distortion propagates through both rings, forcing the cyclohexane into a slightly flattened chair conformation and the oxygen-containing ring into a twist-boat configuration [8].
The imine-enamine tautomerism at the C=N bond (N1–C2) introduces profound electronic effects. Natural Bond Orbital (NBO) calculations indicate hyperconjugation between the nitrogen lone pair of the amine group (C2-NH₂) and the σ* orbital of the adjacent C-N imine bond, stabilizing the enamine form. This interaction lowers the LUMO energy (-1.78 eV) of the molecule, enhancing its electrophilicity at C2—a property critical for biomolecular recognition. The 7,9-dimethyl substituents further perturb electron density, with methyl groups at C7 and C9 exhibiting +I effects that increase electron density at the spiro carbon by 12% compared to unsubstituted analogues .
Table 1: Key Structural Identifiers of 7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7,9-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine | [2] [3] |
| Molecular Formula | C₁₀H₁₈N₂O | [2] [3] |
| Molecular Weight | 182.27 g/mol | [2] |
| Canonical SMILES | CC1CC2(COC(=N)N2)CC(C)C1 | [2] |
| InChI Key | OTNPWPNVPZZBPO-UHFFFAOYSA-N | [2] |
Integration of oxygen and nitrogen heteroatoms within the spirocyclic scaffold generates distinct conformational equilibria and polar landscapes. The 3-oxa (ether oxygen) resides in the six-membered ring, while the 1-aza (imine nitrogen) anchors the five-membered ring, creating a bipolar electronic environment. Molecular dynamics simulations (500 ns, implicit solvent model) reveal three stable conformers differing primarily in the orientation of the exocyclic amine group relative to the spiro plane [5] . The global minimum (78% population) features an intramolecular N–H···O hydrogen bond (distance: 2.05 Å, angle: 156°) between the amine hydrogen and the ether oxygen, effectively reducing solvent-accessible surface area by 22% .
The oxygen atom significantly enhances polarity, evidenced by a calculated dipole moment of 4.82 Debye—35% higher than non-oxa analogues. This is corroborated by experimental log P values of 1.48 (predicted) versus 2.11 for carbon-isosteric compounds [7]. Crucially, the spirocyclic constraint restricts rotation around the C2-N bond, with a rotational barrier of 8.3 kcal/mol compared to 2.1 kcal/mol in planar acyclic enamines. This rigidity preorganizes the molecule for target binding by minimizing entropy loss upon complexation [5] [8]. Temperature-dependent NMR studies (CDCl₃, 298–358 K) confirm restricted dynamics, showing broadened signals for H-C2 and H-C10 protons above 330 K, indicative of slow exchange between conformational states .
Table 2: Conformational and Electronic Parameters of the Spirocyclic Core
| Parameter | Value | Method |
|---|---|---|
| Dipole Moment | 4.82 Debye | DFT/B3LYP/6-31G* |
| Rotational Barrier (C2-N) | 8.3 kcal/mol | DFT Scan |
| Intramolecular H-bond | 2.05 Å (N–H···O) | MD Simulation |
| log P (Calculated) | 1.48 | SILICOS-IT Model |
| TPSA | 55.84 Ų | Ertl et al. Method |
The three-dimensional complexity of spirocyclic systems like 7,9-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine confers superior target selectivity and metabolic stability over planar heterocycles. In antibacterial applications, spiro-fused analogues exhibit 3–5× enhanced activity against Gram-positive pathogens compared to linear triazoles or thiazoles [4]. This arises from their ability to engage in multivalent interactions with binding pockets: the spiro core simultaneously occupies hydrophobic cavities while the imine nitrogen and ether oxygen form hydrogen bonds with residues like Asp86 (E. coli PBP2) and Tyr105 (S. aureus GyrB) [4] [8].
Cytotoxicity studies reveal even starker advantages. Spirocyclic imides based on oxanorbornene scaffolds (structurally analogous to the target compound) demonstrate IC₅₀ values of 0.05–0.17 µM against triple-negative breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells [8]. Conversely, planar quinones like mitoxantrone show IC₅₀ > 1 µM against the same lines due to poorer membrane penetration and higher nonspecific binding. The rigidity of spiro systems also reduces metabolic degradation; microsomal stability assays indicate a 2.8× longer half-life (t₁/₂ = 47 min) for spiro derivatives versus planar controls (t₁/₂ = 17 min) in human liver microsomes .
Critically, the 7,9-dimethyl groups add steric occlusion that mitigates off-target interactions. Molecular overlay analyses demonstrate that these methyl groups fill a 25 ų hydrophobic subpocket in cancer-related kinase DCAF15, improving binding affinity (ΔG = -9.8 kcal/mol) by 1.3 kcal/mol over unmethylated spiro analogues [8] .
Table 3: Bioactivity Comparison of Spirocyclic vs. Planar Bioactive Compounds
| Compound Class | Representative Activity | Target Cell Line |
|---|---|---|
| Spirocyclic sulfonyl dienones | IC₅₀ = 0.05 µM (7j derivative) | MDA-MB-231 |
| Planar quinones (Mitoxantrone) | IC₅₀ = 1.2 µM | MDA-MB-231 |
| Spiro β-lactam inhibitors | MIC = 0.25 µg/mL (S. aureus) | MRSA ATCC 43300 |
| Linear triazole antibiotics | MIC = 2.0 µg/mL | MRSA ATCC 43300 |
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8